Cas no 1339073-44-7 (Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate)

Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate structure
1339073-44-7 structure
商品名:Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
CAS番号:1339073-44-7
MF:C9H15N3O3
メガワット:213.233701944351
CID:5456329
PubChem ID:63382294

Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS012688491
    • EN300-4250022
    • Z1136465576
    • ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
    • 1339073-44-7
    • ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate
    • Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
    • インチ: 1S/C9H15N3O3/c1-5-15-7(13)6-10-8(9(2,3)14)12(4)11-6/h14H,5H2,1-4H3
    • InChIKey: MCKLUZIYZRVPLJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C(O)(C)C)=NC(C(OCC)=O)=N1

計算された属性

  • せいみつぶんしりょう: 213.11134135g/mol
  • どういたいしつりょう: 213.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 77.2Ų

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 365.0±44.0 °C(Predicted)
  • 酸性度係数(pKa): 13.02±0.29(Predicted)

Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4250022-1.0g
ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95.0%
1.0g
$1057.0 2025-03-15
Aaron
AR028YBN-50mg
ethyl5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95%
50mg
$362.00 2023-12-16
Aaron
AR028YBN-5g
ethyl5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95%
5g
$4240.00 2023-12-16
Aaron
AR028YBN-250mg
ethyl5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95%
250mg
$746.00 2023-12-16
Enamine
EN300-4250022-5.0g
ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95.0%
5.0g
$3065.0 2025-03-15
Enamine
EN300-4250022-10.0g
ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95.0%
10.0g
$4545.0 2025-03-15
Enamine
EN300-4250022-0.05g
ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95.0%
0.05g
$245.0 2025-03-15
Enamine
EN300-4250022-2.5g
ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95.0%
2.5g
$2071.0 2025-03-15
Aaron
AR028YBN-1g
ethyl5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95%
1g
$1479.00 2023-12-16
Aaron
AR028YBN-10g
ethyl5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
1339073-44-7 95%
10g
$6275.00 2023-12-16

Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate 関連文献

Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylateに関する追加情報

Research Brief on Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1339073-44-7)

In recent years, the compound Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1339073-44-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole core and functionalized ester group, has demonstrated potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The following research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential clinical applications.

The synthesis of Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate has been optimized in recent studies to improve yield and purity. Researchers have employed multi-step organic reactions, including condensation and cyclization, to achieve high efficiency. Advanced spectroscopic techniques such as NMR and mass spectrometry have been utilized to confirm the structural integrity of the compound. These methodological advancements are critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, recent in vitro and in vivo studies have revealed that this compound exhibits potent inhibitory effects against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell wall synthesis, making it a promising candidate for novel antibiotic development. Additionally, preliminary data suggest that the compound modulates key inflammatory pathways, indicating potential applications in treating chronic inflammatory diseases.

Further investigations into the anticancer properties of Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate have shown encouraging results. The compound has been observed to induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. Researchers are particularly interested in its ability to target specific oncogenic signaling pathways, which could lead to the development of more targeted and less toxic cancer therapies.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further pharmacokinetic and pharmacodynamic studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, Ethyl 5-(1-hydroxy-1-methylethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its multifaceted biological activities and potential therapeutic applications underscore the importance of continued research and development. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in more complex disease models.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd